molecular formula C7H12O2 B3052696 Hexanoic acid, 3-methylene- CAS No. 4380-89-6

Hexanoic acid, 3-methylene-

Cat. No.: B3052696
CAS No.: 4380-89-6
M. Wt: 128.17 g/mol
InChI Key: ZAXXTXNUKUKYJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 3-methylene-, can be achieved through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of hexanoic acid, 3-methylene-, often involves the oxidation of hexanal. This process can be catalyzed by various oxidizing agents under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-methylene-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylene group allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and bases are used to introduce new functional groups at the methylene position.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Hexanoic acid, 3-methylene-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 3-methylene-, involves its interaction with various molecular targets and pathways. In plants, it acts as a priming agent, inducing broad-spectrum defenses by activating pathways such as salicylic acid (SA) and jasmonic acid (JA). This leads to the production of defensive compounds and enhanced resistance to pathogens .

Comparison with Similar Compounds

Hexanoic acid, 3-methylene-, can be compared with other similar compounds, such as:

    Azelaic acid: Both compounds act as priming agents in plants, but they trigger different metabolomic and transcriptomic responses.

    Caproic acid:

Conclusion

Hexanoic acid, 3-methylene-, is a versatile compound with significant potential in various fields Its unique structure allows for diverse chemical reactions, and its applications in scientific research continue to expand

Properties

IUPAC Name

3-methylidenehexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXTXNUKUKYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523281
Record name 3-Methylidenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4380-89-6
Record name 3-Methylenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4380-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylidenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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